molecular formula C18H20N4O4S2 B14937635 5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B14937635
M. Wt: 420.5 g/mol
InChI Key: SZHXUESZUBVRAZ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxo-pyrrolidine core substituted at the 1-position with a 4-(pyrrolidin-1-ylsulfonyl)phenyl group and at the 3-carboxamide position with a 1,3-thiazol-2-yl moiety. The pyrrolidin-1-ylsulfonyl substituent introduces a sulfonamide functional group, which may enhance solubility and influence intermolecular interactions, while the thiazole ring provides a heteroaromatic system capable of hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C18H20N4O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

5-oxo-1-(4-pyrrolidin-1-ylsulfonylphenyl)-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20N4O4S2/c23-16-11-13(17(24)20-18-19-7-10-27-18)12-22(16)14-3-5-15(6-4-14)28(25,26)21-8-1-2-9-21/h3-7,10,13H,1-2,8-9,11-12H2,(H,19,20,24)

InChI Key

SZHXUESZUBVRAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165 °C) to form the core structure . Further functionalization of this core structure with appropriate reagents leads to the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

  • Substituents :
    • 1-position: Simple phenyl group (lacking sulfonyl/pyrrolidine substitution).
    • 3-carboxamide: 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl.
  • The trifluoromethyl group on the thiadiazole ring introduces strong electron-withdrawing effects, which may enhance metabolic stability or alter binding affinity in biological systems. Thiadiazole (vs. thiazole in the target compound) has an additional nitrogen atom, increasing hydrogen-bonding capacity .

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Substituents :
    • 1-position: 4-Fluorophenyl (electron-withdrawing fluorine atom).
    • 3-carboxamide: 5-isopropyl-1,3,4-thiadiazol-2-yl.
  • Key Differences :
    • The 4-fluorophenyl group may improve membrane permeability due to increased lipophilicity compared to the sulfonamide-substituted phenyl in the target compound.
    • The isopropyl group on the thiadiazole introduces steric bulk, which could hinder binding to flat active sites but improve selectivity.
    • Fluorine’s electronegativity may modulate electronic interactions with target proteins .

Structural and Functional Analysis Table

Property Target Compound Compound 2.1 Compound 2.2
1-position substituent 4-(pyrrolidin-1-ylsulfonyl)phenyl Phenyl 4-Fluorophenyl
3-carboxamide substituent 1,3-thiazol-2-yl 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl 5-isopropyl-1,3,4-thiadiazol-2-yl
Polarity High (sulfonamide group) Moderate (CF₃ group) Moderate (fluorine and isopropyl)
Potential Bioactivity Enhanced solubility; possible protease inhibition Metabolic stability; kinase inhibition Lipophilicity-driven membrane penetration
Molecular Weight ~463.5 g/mol (estimated) ~413.3 g/mol ~406.4 g/mol

Research Implications

  • Target Compound : The pyrrolidin-1-ylsulfonyl group may favor interactions with polar binding pockets (e.g., in sulfotransferases or proteases), while the thiazole ring could engage in π-stacking with aromatic residues.

Biological Activity

5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, structural characteristics, and various pharmacological effects.

Structural Characteristics

The compound features several unique structural components:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's pharmacological properties.
  • Thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Sulfonamide Group : Enhances solubility and bioactivity.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC15H18N2O5S
Molecular Weight338.4 g/mol
CAS Number1144427-11-1

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and HepG2 (human liver cancer) cells.

In vitro studies demonstrated:

  • Cytotoxicity : The compound reduced the viability of A549 cells significantly compared to controls. The cytotoxic effect was assessed using the MTT assay, revealing a dose-dependent response.
  • Selectivity Index (SI) : Some derivatives exhibited higher SI values than standard chemotherapeutics like methotrexate, indicating better selectivity for cancer cells over normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Key findings include:

  • Effective Against Resistant Strains : Several derivatives demonstrated potent activity against resistant strains, suggesting potential for treating infections caused by these pathogens .

The antimicrobial efficacy was quantified through minimum inhibitory concentration (MIC) assays, with some compounds showing MIC values lower than those of established antibiotics.

Study 1: Anticancer Efficacy

In a study investigating the anticancer activity of novel 5-oxopyrrolidine derivatives, compounds were administered at a concentration of 100 µM for 24 hours. The results indicated that:

  • Compound variants with specific substitutions exhibited enhanced cytotoxicity against A549 cells while maintaining lower toxicity towards non-cancerous HSAEC cells .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of these compounds revealed:

  • Compounds were tested against various resistant bacterial strains. The results highlighted that certain derivatives had effective concentrations that inhibited bacterial growth significantly compared to traditional antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound, and what critical parameters must be controlled during the reaction?

Answer:
The synthesis involves multi-step reactions, including:

  • Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via reaction of 4-aminophenyl derivatives with pyrrolidine and sulfonylating agents under controlled pH (e.g., KOH in methanol) .
  • Carboxamide Formation : Coupling the pyrrolidine-3-carboxylic acid intermediate with 1,3-thiazol-2-amine using carbodiimide-based activation (e.g., EDCI/HOBt) in anhydrous DMF .
  • Critical Parameters : Reaction temperature (50–80°C for sulfonylation), solvent purity (anhydrous conditions for amide coupling), and stoichiometric ratios (excess thiazole amine to drive coupling efficiency). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Advanced: How can computational reaction path search methods enhance the optimization of synthesis protocols?

Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling identification of energetically favorable pathways. For example:

  • Reaction Path Screening : ICReDD’s approach combines computational modeling (e.g., Gaussian or ORCA) with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .
  • Parameter Optimization : Machine learning algorithms analyze historical reaction data (e.g., yields, byproducts) to recommend adjustments (e.g., reducing reaction time from 24h to 12h via temperature modulation) .
  • Validation : Post-synthesis characterization (NMR, HPLC) confirms computational predictions, creating a feedback loop to refine models .

Basic: Which spectroscopic techniques are essential for structural characterization, and how are data interpreted?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the pyrrolidine ring (δ 2.5–3.5 ppm for protons adjacent to sulfonyl groups) and thiazole coupling (δ 7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Validate carboxamide formation (C=O stretch at ~1650 cm⁻¹) and sulfonyl group (S=O asymmetric stretch at ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 445.152) and fragmentation patterns .

Advanced: How should researchers resolve discrepancies between computational docking predictions and experimental bioassay results?

Answer:

  • Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models to better reflect physiological conditions .
  • Experimental Replication : Conduct dose-response assays (e.g., IC50 determination) across multiple cell lines to confirm activity trends .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to resolve target-ligand interactions, identifying steric clashes or hydration effects overlooked in silico .

Basic: What in vitro assay design considerations are critical for evaluating biological activity?

Answer:

  • Cell Line Selection : Use disease-relevant models (e.g., HEK293 for kinase inhibition assays) with validated genetic backgrounds .
  • Controls : Include positive (e.g., staurosporine for cytotoxicity) and negative (DMSO vehicle) controls.
  • Dose Range : Test 0.1–100 µM concentrations, ensuring solubility in assay buffers (e.g., <0.1% DMSO) .

Advanced: How can systematic SAR studies be designed for derivatives of this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., piperidine-sulfonyl) or thiazole (e.g., 4-methylthiazole) groups .
  • High-Throughput Screening : Use automated platforms (e.g., 96-well plates) to assess potency (IC50), selectivity (kinase panel screening), and ADMET properties .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity trends .

Basic: What purification strategies are recommended to isolate this compound with high purity?

Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final polishing .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to remove hydrophobic byproducts .
  • Quality Control : Confirm purity (>95%) via analytical HPLC (UV detection at 254 nm) .

Advanced: How can batch-to-batch variability be minimized during scale-up?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progression and adjust parameters dynamically .
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., stirring rate, cooling rate) and establish robust operating ranges .
  • Standardization : Pre-treat reagents (e.g., molecular sieves for solvents) and calibrate equipment (e.g., temperature probes) to ensure consistency .

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